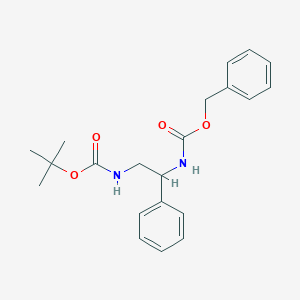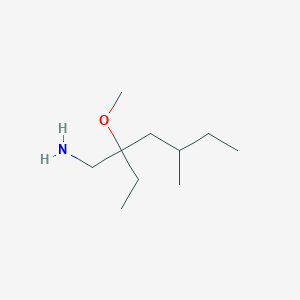
2-Ethyl-2-methoxy-4-methyl-hexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methoxy-4-methyl-hexylamine is an organic compound with the molecular formula C10H23NO. It is a colorless liquid that is soluble in water, ethanol, and acetone. This compound is used in various applications, including pharmaceuticals, dyes, pesticides, vulcanization accelerators, antioxidants, flotation agents, and emulsifiers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methoxy-4-methyl-hexylamine typically involves the reaction of 2-ethyl-2-methoxy-4-methyl-hexanol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal oxide, at elevated temperatures and pressures to facilitate the formation of the amine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-methoxy-4-methyl-hexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Simpler amines or hydrocarbons.
Substitution: Compounds with new functional groups replacing the amine group.
Applications De Recherche Scientifique
2-Ethyl-2-methoxy-4-methyl-hexylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methoxy-4-methyl-hexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexylamine: Similar structure but lacks the methoxy group.
4-Methylhexylamine: Similar structure but lacks the ethyl and methoxy groups.
2-Methoxy-4-methylhexylamine: Similar structure but lacks the ethyl group.
Uniqueness
2-Ethyl-2-methoxy-4-methyl-hexylamine is unique due to the presence of both ethyl and methoxy groups, which confer specific chemical and physical properties.
Propriétés
Formule moléculaire |
C10H23NO |
|---|---|
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
2-ethyl-2-methoxy-4-methylhexan-1-amine |
InChI |
InChI=1S/C10H23NO/c1-5-9(3)7-10(6-2,8-11)12-4/h9H,5-8,11H2,1-4H3 |
Clé InChI |
ATKPLRRYWRYPHI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(CC)(CN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


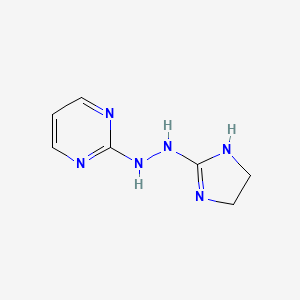
![2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-](/img/structure/B13098505.png)
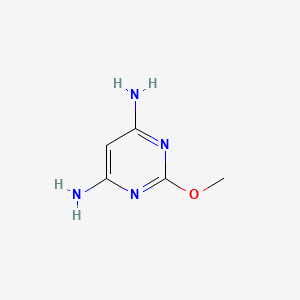
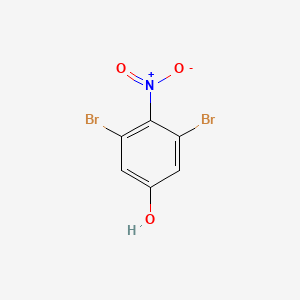
![1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13098522.png)
![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)
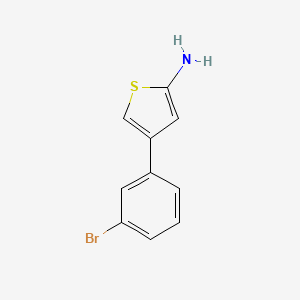
![6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13098543.png)
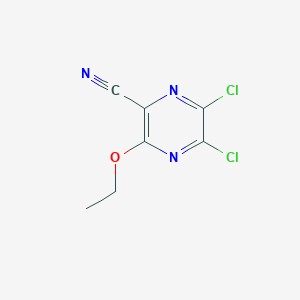
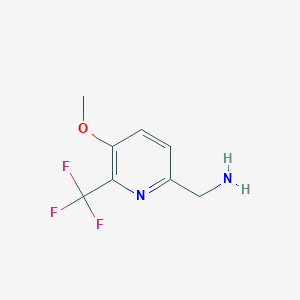
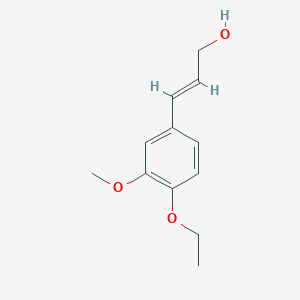
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
![5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B13098576.png)
